molecular formula C14H18N4O2S B6435664 N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide CAS No. 2549033-87-4

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide

Cat. No.: B6435664
CAS No.: 2549033-87-4
M. Wt: 306.39 g/mol
InChI Key: JRAABZQIJKXCJC-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a complex organic compound that features a quinazoline moiety, an azetidine ring, and a methanesulfonamide group. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through various methods, including the decarboxylation of 2-carboxy derivatives or the Niementowski synthesis, which involves the reaction of anthranilic acid with amides . The azetidine ring can be introduced via cyclization reactions, often using metal-catalyzed approaches .

Industrial Production Methods

Industrial production of such complex molecules often employs transition metal-catalyzed reactions due to their efficiency and selectivity. Methods such as C-H activation and cascade reactions are commonly used to construct the quinazoline scaffold

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A well-known heterocyclic compound with significant biological activities.

    Azetidine: A four-membered nitrogen-containing ring that is a key structural component in many pharmaceuticals.

    Methanesulfonamide: A functional group known for its stability and reactivity in organic synthesis.

Uniqueness

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is unique due to its combination of a quinazoline moiety, an azetidine ring, and a methanesulfonamide group. This unique structure imparts a broad range of biological activities and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)7-11-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAABZQIJKXCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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